![molecular formula C24H21N3O5S2 B2904601 (Z)-ethyl 2-(2-(([1,1'-biphenyl]-4-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate CAS No. 865247-53-6](/img/structure/B2904601.png)
(Z)-ethyl 2-(2-(([1,1'-biphenyl]-4-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely quite complex. The presence of the biphenyl group suggests a planar region of the molecule, while the ethyl group would add some three-dimensionality. The benzo[d]thiazol group would likely contribute to the compound’s aromaticity .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include things like its melting point, boiling point, solubility, and stability. These properties are determined by the compound’s molecular structure. For example, the presence of the sulfamoyl group might make the compound more water-soluble .
Scientific Research Applications
Antimycobacterial Agents
The structural similarity of this compound to benzo[d]thiazole derivatives suggests potential as antimycobacterial agents. Benzo[d]thiazole derivatives have been evaluated for their efficacy against Mycobacterium tuberculosis and have shown promising results . The presence of the biphenyl moiety could be modified to enhance the compound’s activity against tuberculosis.
Antidepressant and Anticonvulsant Effects
Compounds with a benzo[d]thiazol moiety have been synthesized and investigated for their potential antidepressant and anticonvulsant effects . The compound could be explored for similar neurological applications, potentially offering new avenues for treating depression and epilepsy.
Molecular Docking Studies
Due to its complex structure, the compound could be used in molecular docking studies to understand the interaction with various biological targets. This could provide insights into the development of new drugs with improved efficacy and selectivity .
Mechanism of Action
Future Directions
properties
IUPAC Name |
ethyl 2-[2-(4-phenylbenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O5S2/c1-2-32-22(28)15-27-20-13-12-19(34(25,30)31)14-21(20)33-24(27)26-23(29)18-10-8-17(9-11-18)16-6-4-3-5-7-16/h3-14H,2,15H2,1H3,(H2,25,30,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRIGDBRICFMOKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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